molecular formula C₂₂H₂₈O₅ B1147460 21-Dehydro-6alpha-methyl prednisolone CAS No. 58636-50-3

21-Dehydro-6alpha-methyl prednisolone

Cat. No.: B1147460
CAS No.: 58636-50-3
M. Wt: 372.45
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 21-Dehydro-6alpha-methyl prednisolone involves multiple steps, including the introduction of functional groups and the formation of the steroid backbone. The synthetic routes typically involve the use of starting materials such as pregnenolone or its derivatives. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

21-Dehydro-6alpha-methyl prednisolone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 21-Dehydro-6alpha-methyl prednisolone involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of various genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects . The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.

Comparison with Similar Compounds

21-Dehydro-6alpha-methyl prednisolone can be compared with other similar steroid compounds, such as:

    Prednisolone: A widely used anti-inflammatory and immunosuppressive agent.

    Methylprednisolone: Known for its potent anti-inflammatory effects and used in various medical conditions.

    Dexamethasone: A highly potent glucocorticoid with strong anti-inflammatory and immunosuppressive properties.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZDSEJBNWOIRY-PJHHCJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58636-50-3
Record name 21-Dehydro-6alpha-methyl prednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058636503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-DEHYDRO-6.ALPHA.-METHYL PREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GSF7W6RRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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